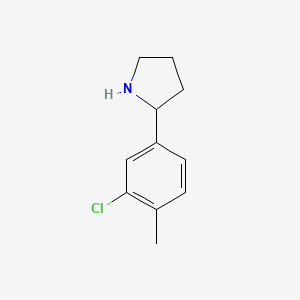

2-(3-Chloro-4-methylphenyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

2-(3-chloro-4-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |

InChI Key |

DXYRIQWVWKQLKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCN2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Chloro 4 Methylphenyl Pyrrolidine and Its Analogues

Retrosynthetic Analysis and Key Synthons for Pyrrolidine (B122466) Ring Formation

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This is achieved by conceptually breaking bonds and converting functional groups in the reverse direction of the synthesis.

For 2-(3-chloro-4-methylphenyl)pyrrolidine, the primary disconnection is at the C-N and C-C bonds of the pyrrolidine ring. This leads to several key synthons, which are idealized fragments that may not be stable but represent the reactive species needed for the synthesis.

A common retrosynthetic strategy involves disconnecting the C2-aryl bond and a C-N bond within the pyrrolidine ring. This suggests a convergent synthesis where the pyrrolidine ring and the aryl group are prepared separately and then coupled. Another approach is to build the aryl-substituted carbon chain first and then form the pyrrolidine ring through cyclization.

Key Synthons in the Retrosynthesis of 2-Arylpyrrolidines:

| Synthon | Corresponding Reagent(s) | Synthetic Strategy |

| 1,4-dicarbonyl equivalent + Amine | γ-haloketone, γ-ketoester, or 1,4-diketone + Ammonia (B1221849) or primary amine | Reductive amination/Cyclization |

| Azomethine ylide + Alkene | Aldehyde + Amino acid + Alkene | 1,3-Dipolar cycloaddition |

| γ-amino alcohol/halide | γ-amino alcohol or γ-aminohalide | Intramolecular nucleophilic substitution |

| Pyrrolidine precursor + Arylating agent | 2-halopyrrolidine or 2-borylpyrrolidine + Arylboronic acid or Arylzinc halide | Cross-coupling reactions |

Established Synthetic Routes to the 2-Arylpyrrolidine Core

Several established methods are employed for the construction of the 2-arylpyrrolidine scaffold. These can be broadly categorized into cyclization reactions, reductive amination approaches, and metal-catalyzed coupling reactions.

Cyclization Reactions (e.g., intramolecular nucleophilic substitution, 1,3-dipolar cycloaddition strategies)

Intramolecular Nucleophilic Substitution: This is a classical and straightforward method for forming the pyrrolidine ring. It typically involves a linear precursor containing a nucleophilic amine and an electrophilic carbon atom at the appropriate positions (e.g., a γ-amino halide or a γ-amino alcohol derivative). The amine attacks the electrophilic center, displacing a leaving group and forming the five-membered ring. The reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity.

1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkene). For the synthesis of 2-arylpyrrolidines, an azomethine ylide serves as the 1,3-dipole. Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde. The reaction of the azomethine ylide with a substituted styrene (B11656) (the dipolarophile) leads to the formation of a highly substituted pyrrolidine ring in a single step, often with good stereocontrol. nih.gov This method is particularly valuable for creating multiple stereocenters simultaneously. nih.gov

Reductive Amination Approaches to Pyrrolidine Ring Closure

Reductive amination is a versatile and widely used method for forming amines, which can be adapted for the synthesis of cyclic amines like pyrrolidine. nih.gov This approach typically involves the reaction of a 1,4-dicarbonyl compound or a γ-keto ester with ammonia or a primary amine to form an intermediate imine or enamine, which is then reduced in situ to the pyrrolidine. frontiersin.org

A common variation for synthesizing 2-substituted pyrrolidines starts with a γ-haloketone. The ketone is first converted to an imine with an amine, and the resulting intermediate undergoes intramolecular cyclization via nucleophilic attack of the nitrogen on the carbon bearing the halogen, followed by reduction of the cyclic imine. Alternatively, a biocatalytic approach using transaminases can convert ω-chloroketones into chiral 2-substituted pyrrolidines with high enantiomeric excess. nih.govacs.org

Examples of Reductive Amination for Pyrrolidine Synthesis:

| Starting Material | Amine Source | Reducing Agent | Product | Yield | Reference |

| 4-Chlorobutyrophenone | Isopropylamine | Transaminase (ATA-117-Rd6) | (R)-2-(p-chlorophenyl)pyrrolidine | 84% | nih.govacs.org |

| 1,4-Diketone | Aniline | Iridium-catalyzed transfer hydrogenation | N-aryl-substituted pyrrolidine | Good to excellent | nih.gov |

Metal-Catalyzed Coupling Reactions in Pyrrolidine Synthesis

Palladium-catalyzed reactions have become powerful tools for the synthesis of heterocyclic compounds, including pyrrolidines. nih.gov These methods often involve the intramolecular cyclization of an amine onto an alkene or alkyne, with the simultaneous formation of a new carbon-carbon bond. For instance, the palladium-catalyzed carboamination of γ-N-arylamino alkenes with vinyl bromides can produce N-aryl-2-allylpyrrolidines with high diastereoselectivity. nih.gov Similarly, a tandem N-arylation/carboamination process allows for the synthesis of N-aryl-2-benzylpyrrolidines from a primary γ-amino alkene and two different aryl bromides in a one-pot reaction. nih.gov

Strategies for Introducing and Modifying the 3-Chloro-4-methylphenyl Moiety

The introduction of the specific 3-chloro-4-methylphenyl group can be achieved either by starting with a precursor already containing this moiety or by attaching it to a pre-formed pyrrolidine ring using cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Aryl Attachment

Suzuki-Miyaura Coupling: This is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. libretexts.org To synthesize this compound, one could couple 3-chloro-4-methylphenylboronic acid with a suitable 2-halopyrrolidine derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Negishi Coupling: The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate. wikipedia.org For the target molecule, this could involve the reaction of a 2-(organozinc)pyrrolidine derivative with a 3-chloro-4-methyl-substituted aryl halide. The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds. An enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been developed, which proceeds through a Negishi coupling of an in situ generated organozinc intermediate. acs.org

Comparison of Suzuki-Miyaura and Negishi Couplings for 2-Arylpyrrolidine Synthesis:

| Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) | Key Advantages |

| Suzuki-Miyaura | Arylboronic acid/ester | 2-Halopyrrolidine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Stability and commercial availability of boronic acids, mild reaction conditions. |

| Negishi | 2-(Organozinc)pyrrolidine | Aryl halide | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., t-Bu₃P) | High reactivity of organozinc reagents, excellent functional group tolerance. acs.org |

Aromatic Halogenation and Alkylation Techniques

The synthesis of the this compound framework relies on established methodologies for functionalizing the aromatic ring, namely electrophilic aromatic substitution. The construction of the 3-chloro-4-methylphenyl moiety typically involves the sequential introduction of the methyl and chloro substituents onto a benzene (B151609) ring.

Aromatic halogenation, a key electrophilic aromatic substitution reaction, is employed to introduce the chlorine atom. libretexts.org Direct chlorination of benzene or its derivatives requires the activation of chlorine with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.orgmasterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) that is then attacked by the electron-rich aromatic ring. youtube.comyoutube.com The reaction proceeds through a carbocation intermediate, known as an arenium ion, which subsequently loses a proton to restore aromaticity and yield the chlorinated product. libretexts.orgmasterorganicchemistry.com

The synthesis of the specific 3-chloro-4-methyl substitution pattern requires careful strategic planning due to the directing effects of the substituents. Direct chlorination of toluene (B28343) (methylbenzene) would predominantly yield ortho and para isomers, as the methyl group is an ortho-, para-director. To achieve the desired meta-chlorination relative to the methyl group, alternative strategies are necessary. One approach involves starting with a precursor that directs the incoming electrophile to the desired position, followed by subsequent chemical modifications. For instance, nitration of toluene, separation of the para-nitro isomer, followed by reduction of the nitro group to an amine, chlorination, and finally removal of the amino group via a Sandmeyer reaction can provide the required substitution pattern.

Alkylation, typically accomplished via Friedel-Crafts alkylation, introduces alkyl groups onto the aromatic ring. While this is a fundamental technique for producing compounds like toluene from benzene and a methyl halide, for the synthesis of this compound, it is often more practical to begin with an already methylated precursor like toluene or p-xylene.

Stereoselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often confined to a single enantiomer, making the stereoselective synthesis of this compound a critical objective. Various asymmetric strategies have been developed to control the stereochemistry at the C2 position of the pyrrolidine ring.

Chiral Auxiliaries and Ligand-Controlled Asymmetric Catalysis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. A notable example is the use of Oppolzer's chiral sultam in asymmetric 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with high diastereoselectivity and enantioselectivity. acs.org The rigid structure of the sultam effectively shields one face of the molecule, forcing the reagents to approach from the less hindered side. acs.org Similarly, N-tert-butanesulfinyl imines have been shown to be effective chiral auxiliaries, directing the diastereoselective synthesis of densely substituted pyrrolidines. ua.esacs.org

Ligand-controlled asymmetric catalysis involves the use of a chiral ligand complexed to a metal catalyst. The chiral environment created by the ligand influences the reaction pathway, favoring the formation of one enantiomer over the other. For instance, the enantioselective deprotonation of N-Boc-pyrrolidine can be achieved using sec-butyllithium (B1581126) in the presence of the chiral ligand (-)-sparteine, leading to enantioenriched 2-substituted pyrrolidines after reaction with an electrophile. nih.gov Another powerful strategy is the copper-catalyzed asymmetric hydroamination, where chiral phosphine (B1218219) ligands guide the enantioselective cyclization of aminoalkenes to form chiral pyrrolidines. nih.gov

| Method | Chiral Reagent | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Oppolzer's Sultam | 1,3-Dipolar Cycloaddition | Covalently attached to substrate, directs stereochemistry, then cleaved. | acs.org |

| Chiral Auxiliary | N-tert-Butanesulfinyl Imine | 1,3-Dipolar Cycloaddition | Acts as an effective electron-withdrawing group and chiral director. | ua.esacs.org |

| Chiral Ligand | (-)-Sparteine | Asymmetric Deprotonation | Forms a chiral complex with an organolithium base. | nih.gov |

| Chiral Ligand | (R,Sp)-ThioClickFerrophos (TCF) | Ag-Catalyzed Addition-Elimination | Enables formation of vicinal chiral stereocenters with high selectivity. | acs.org |

Enantioselective Formation of Pyrrolidine Stereocenters

Several methodologies focus directly on the enantioselective creation of the pyrrolidine ring's stereocenters. The catalytic asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is one of the most direct and atom-economical methods for synthesizing substituted pyrrolidines. mappingignorance.org This reaction can generate up to four contiguous stereocenters with high levels of stereo- and regioselectivity, controlled by a chiral metal catalyst. mappingignorance.org

Another prominent method is the enantioselective intramolecular hydroamination of ω-alkenylamines. This reaction, often catalyzed by chiral copper nih.gov or other transition metal complexes, involves the direct addition of an N-H bond across a carbon-carbon double bond to form the pyrrolidine ring. The choice of chiral ligand is crucial for achieving high enantioselectivity. nih.gov Additionally, strategies starting from the chiral pool, such as using amino acids like proline or 4-hydroxyproline, provide access to enantiomerically pure pyrrolidine scaffolds that can be further elaborated. mdpi.comnih.gov The Sharpless asymmetric epoxidation can also be a key step in multi-step syntheses to establish the desired stereochemistry in an intermediate, which is then converted to the chiral pyrrolidine. oup.com

Diastereoselective Synthesis and Separation Techniques

When synthesizing pyrrolidines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective multicomponent reactions have been developed to construct highly substituted pyrrolidines in a single step, creating up to three contiguous stereogenic centers with excellent diastereocontrol. acs.orgnih.gov These reactions are highly efficient and build molecular complexity rapidly.

Copper-promoted intramolecular aminooxygenation of alkenes is another method that exhibits high diastereoselectivity. nih.gov Depending on the position of substituents on the starting alkene, either 2,5-cis- or 2,3-trans-pyrrolidines can be formed with high diastereomeric ratios (dr >20:1). nih.gov The 1,3-dipolar cycloaddition reactions mentioned earlier are also frequently highly diastereoselective, with the stereochemistry of the starting materials dictating the relative configuration of the product. ua.esacs.org

Once a mixture of diastereomers is formed, they can be separated using standard laboratory techniques. Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, and solubility. This allows for their separation by methods like fractional crystallization or column chromatography.

Resolution of Racemic this compound and its Precursors

When an asymmetric synthesis is not employed, the product is a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.orglibretexts.org The separation of these enantiomers is a process known as chiral resolution. wikipedia.org The most common method for resolving a racemic amine like this compound is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic base with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. The resulting products are a pair of diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid).

These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from the solution. wikipedia.org After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired single enantiomer of the pyrrolidine. libretexts.orglibretexts.org

Another approach is kinetic resolution, where the two enantiomers of a racemate react at different rates with a chiral reagent or catalyst. urfu.ru For example, acylating a racemic pyrrolidine with a chiral acylating agent in substoichiometric amounts will preferentially acylate one enantiomer, leaving the unreacted, slower-reacting enantiomer in excess. rsc.org The acylated product and the unreacted amine can then be separated.

Advanced Synthetic Strategies for Complex this compound Derivatives

The 2-(aryl)pyrrolidine scaffold serves as a building block for more complex molecular architectures. Advanced synthetic strategies focus on elaborating this core into fused or spirocyclic systems. For example, the synthesis of pyrrolo mdpi.comacs.orgbenzodiazepines (PBDs), a class of potent antitumor agents, often involves the pyrrolidine moiety. An advanced strategy for constructing the PBD core is the intramolecular aza-Wittig reaction, where an iminophosphorane generated from an azide (B81097) reacts with an adjacent aldehyde or ketone to form the diazepine (B8756704) ring fused to the pyrrolidine. nih.gov

Modern catalytic methods also enable the construction of diverse and complex derivatives. Silver-catalyzed tandem conjugate addition-elimination reactions can be used to build pyrrolidines with vicinal stereocenters, including a tetrasubstituted carbon. acs.org The resulting products contain versatile functional groups that can undergo further intramolecular cyclizations to form complex fused or spiro bicyclic skeletons in an optically active form. acs.org These advanced methods provide access to novel and structurally complex molecules for various applications.

Multi-component Reactions Incorporating the Pyrrolidine Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds like substituted pyrrolidines. tandfonline.comnih.gov

A prominent MCR approach for synthesizing highly functionalized pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.comtandfonline.com This reaction typically involves the condensation of an α-amino acid with an aldehyde or ketone to generate the azomethine ylide in situ, which then reacts with a dipolarophile to form the pyrrolidine ring. For instance, the reaction between isatin (B1672199), an amino acid (like phenylalanine), and a dipolarophile can be orchestrated as a one-pot, three-component cascade to produce complex spiro-pyrrolidine derivatives. tandfonline.com Another variation involves the reaction of isatin and glycine (B1666218) methyl ester chloride to form an azomethine ylide intermediate, which is then treated with a third component, such as (Z)-5-arylidine-2-thioxothiazolidin-4-ones, to yield rhodanine-substituted spirooxindole pyrrolidines. tandfonline.com

Titanium tetrachloride (TiCl₄)-catalyzed MCRs have also been developed for the diastereoselective synthesis of substituted pyrrolidines. nih.govacs.org In one such method, the one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three contiguous stereogenic centers in a single step. nih.govacs.org The choice of Lewis acid and stoichiometry is crucial; using a higher equivalence of TiCl₄ can favor the formation of the pyrrolidine derivative over other potential byproducts. nih.govacs.org These methodologies provide a versatile platform for accessing 2-arylpyrrolidines by varying the substituted aldehyde and other components.

| MCR Type | Key Reactants | Catalyst/Conditions | Product Type | Key Findings |

| 1,3-Dipolar Cycloaddition | Isatin, Glycine Methyl Ester Chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Triethylamine (B128534) (Et₃N), Acetonitrile, Reflux | Rhodanine-substituted spirooxindole pyrrolidines | Efficient one-pot synthesis of complex heterocyclic systems. tandfonline.com |

| 1,3-Dipolar Cycloaddition | Aldehydes, Amino Acid Esters, Chalcones | Potassium Carbonate (K₂CO₃), Iodine (I₂) | Polysubstituted Pyrrolidine-2-carboxylates | Involves Schiff base formation followed by a Michael addition. tandfonline.com |

| Lewis Acid-Catalyzed Coupling | Phenyldihydrofuran, N-Tosyl Imino Ester, Silane Reagents | Titanium Tetrachloride (TiCl₄) | Highly substituted pyrrolidines | Achieves high diastereoselectivity and constructs multiple stereocenters in one operation. nih.govacs.org |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety for handling hazardous intermediates, easier scalability, and the potential for integrating multiple reaction steps. acs.orgafricacommons.net These benefits have been successfully applied to the synthesis of pyrrolidine derivatives.

A combination of flow and batch chemistries has been used to assemble libraries of drug-like trisubstituted pyrrolidines. acs.org A [3+2] cycloaddition reaction can be performed in a microreactor, which allows for better control over reaction parameters. This step can be directly linked to a subsequent reduction step, also in a flow reactor, avoiding the need to isolate intermediates. acs.org The use of immobilized scavengers within the flow system can further streamline the process by eliminating the need for conventional workup protocols. acs.org

The synthesis of nitropyrrolidines has been achieved using a three-component coupling reaction between glycine esters, aldehydes, and nitroalkenes in a flow reactor. africacommons.net This approach leverages heterogeneous reagents and scavengers to facilitate complex reaction sequences. The technology is particularly valuable for managing potentially hazardous reagents and improving reproducibility. africacommons.net Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes has been successfully demonstrated in an electrochemical flow microreactor. This method provides a green and efficient route to pyrrolidine derivatives, offering higher yields compared to conventional batch reactions and allowing for preparative-scale synthesis through continuous electrolysis. nih.govresearchgate.net

| Flow Method | Key Transformation | Advantages | Example Application |

| Integrated Flow/Batch Synthesis | [3+2] Cycloaddition followed by Raney Ni-reduction | Enhanced reaction control, telescoping of reaction steps, avoidance of intermediate isolation. acs.org | Synthesis of a focused library of trisubstituted drug-like pyrrolidines. acs.org |

| Three-Component Coupling | Coupling of glycine esters, aldehydes, and nitroalkenes | Safe handling of hazardous reagents, improved heat transfer, increased reproducibility. africacommons.net | Synthesis of highly substituted nitropyrrolidines. africacommons.net |

| Electroreductive Cyclization | Cyclization of an imine with terminal dihaloalkanes | Green and efficient, eliminates toxic reagents, higher yields than batch, scalable. nih.govresearchgate.net | Synthesis of piperidine (B6355638) and pyrrolidine derivatives. nih.govresearchgate.net |

| Photochemical [2+2] Cycloaddition | Intramolecular cycloaddition of an acrylic acid derivative | Scalable from milligram to kilogram scale, provides access to novel building blocks. acs.org | Synthesis of 2,4-methanopyrrolidines, conformationally rigid pyrrolidine analogues. acs.org |

Photocatalytic and Electrosynthetic Methods

Photocatalysis and electrosynthesis represent modern, sustainable approaches to chemical transformations, often proceeding under mild conditions without the need for harsh reagents. chemistryviews.org These methods have been effectively utilized for the synthesis and functionalization of pyrrolidines.

Photocatalytic Methods Photocatalysis uses light to initiate chemical reactions, providing a powerful tool for forming radical intermediates under gentle conditions. wisc.edu A one-pot photo-enzymatic cascade process has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds like pyrrolidine. rsc.org This dual catalytic system first uses a photocatalyst under blue LED irradiation to couple an aryl bromide with a cyclic amine, generating a 2-arylpyrrolidine intermediate in situ. A whole-cell biocatalyst containing an engineered carbene transferase then converts this intermediate into a chiral α-functionalized phenylpyrrolidine compound with high stereoselectivity. rsc.org This innovative approach combines the bond-forming efficiency of photocatalysis with the stereochemical precision of biocatalysis.

Electrosynthetic Methods Electrosynthesis drives reactions using electrical current, offering a reagent-free method for oxidation and reduction. chemistryviews.orgrsc.org An electrochemical version of the Hofmann–Löffler–Freytag (HLF) reaction has been developed to synthesize pyrrolidines from readily available N-tosyl-protected amines. chemistryviews.org In this process, an N-centered radical is generated directly at the anode under mild conditions, which then undergoes an intramolecular hydrogen atom transfer and subsequent ring closure. The reaction can be performed in a simple undivided cell using inexpensive graphite (B72142) and stainless steel electrodes, and the necessary base is generated concurrently at the cathode. This method is scalable and can be adapted to a continuous flow reactor. chemistryviews.org

Another electrosynthetic strategy is the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govresearchgate.net This reaction, performed in a flow microreactor, benefits from the large specific surface area of the reactor, which promotes the efficient reduction of the imine at the cathode. The addition of a base like DBU can suppress the formation of byproducts, leading to good yields of the desired pyrrolidine products. nih.gov

| Methodology | Transformation | Catalyst/System | Key Features & Findings |

| Photocatalysis | C(sp³)–H Functionalization | Dual Ni/Photocatalyst + Engineered Carbene Transferase (whole-cell) | One-pot photo-enzymatic cascade; enables enantioselective synthesis of α-functionalized phenylpyrrolidines with up to 99% ee. rsc.org |

| Electrosynthesis | Dehydrogenative C(sp³)–H Amination (HLF Reaction) | Undivided electrochemical cell (graphite anode, steel cathode) | Mild, reagent-free generation of N-centered radicals from tosyl-protected amines; scalable and adaptable to continuous flow. chemistryviews.org |

| Electrosynthesis | Reductive Cyclization | Electrochemical flow microreactor | Efficient single-step synthesis from readily available imines and dihaloalkanes; higher yields than batch methods. nih.govresearchgate.net |

| Electrosynthesis | Shono-type Oxidation | ElectraSyn 2.0, stainless-steel electrode | Selective aminoxyl-mediated oxidation of functionalized pyrrolidines to pyrrolidinones. acs.org |

Advanced Structural Characterization and Conformational Analysis of 2 3 Chloro 4 Methylphenyl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy stands as the cornerstone for determining the detailed structure of 2-(3-Chloro-4-methylphenyl)pyrrolidine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a full assignment of all proton and carbon signals can be achieved, revealing the precise connectivity and stereochemical relationships within the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment maps the ¹H-¹H coupling networks. wikipedia.org It would show strong correlations between adjacent protons within the pyrrolidine (B122466) ring (e.g., H2 with H3, H3 with H4, H4 with H5), confirming the ring's integrity. It would also reveal the coupling between the aromatic protons H5' and H6'.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. nih.gov This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~2.30 ppm would show a cross-peak to the carbon signal at ~19 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. wikipedia.org Key correlations would include a cross-peak between the C2 proton of the pyrrolidine ring and the C1' and C2' carbons of the phenyl ring, unequivocally confirming the attachment point of the two ring systems. Correlations from the methyl protons to the C3', C4', and C5' carbons would further solidify the aromatic substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which is vital for conformational analysis. NOESY correlations between the C2 proton of the pyrrolidine and the C2' or C6' protons of the phenyl ring would provide insights into the preferred rotational conformation (torsion angle) around the C2-C1' bond.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound. Tandem mass spectrometry (MS/MS) further allows for the controlled fragmentation of the molecule, offering clues about its structure. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. For this compound, the molecular formula is C₁₁H₁₄ClN. HRMS would be expected to show a molecular ion peak cluster corresponding to this formula. A key feature would be the isotopic pattern for chlorine: two peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1 ([M]⁺ to [M+2]⁺), corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Table 2: Predicted HRMS Data for C₁₁H₁₄ClN

| Ion Formula | Calculated m/z | Isotope | Relative Abundance (%) |

| [C₁₁H₁₄³⁵ClN + H]⁺ | 196.0888 | ³⁵Cl | 100.0 |

| [C₁₁H₁₄³⁷ClN + H]⁺ | 198.0858 | ³⁷Cl | ~32.5 |

Note: Values are for the protonated molecule [M+H]⁺, common in electrospray ionization (ESI).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

In MS/MS analysis, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely proceed through several key pathways. miamioh.educhemguide.co.uk

A primary fragmentation event would be the cleavage of the C-C bond between the phenyl and pyrrolidine rings. This could lead to two major fragment ions:

The 3-chloro-4-methylphenyl fragment: This would likely appear as a cation at m/z 139 (for ³⁵Cl), resulting from the loss of the neutral pyrrolidine moiety.

The pyrrolidin-2-ylium ion: Cleavage resulting in the charge being retained on the heterocyclic portion would yield an ion at m/z 70.

Further fragmentation of the pyrrolidine ring itself through the loss of ethylene (B1197577) (C₂H₄) is also a common pathway for such heterocycles. The aromatic fragment could lose a chlorine atom or a methyl radical, although these are typically less favored pathways. This fragmentation pattern provides strong corroborating evidence for the proposed connectivity of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com The resulting spectra provide a molecular "fingerprint" and are excellent for identifying the functional groups present. americanpharmaceuticalreview.com

The spectrum of this compound would be characterized by several key absorption bands:

N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹ would be indicative of the secondary amine (N-H) group in the pyrrolidine ring. dtic.mil

C-H Stretches: Sharp peaks between 3000-3100 cm⁻¹ would correspond to the aromatic C-H stretching vibrations. Stronger absorptions in the 2850-2960 cm⁻¹ range would be due to the aliphatic C-H stretches of the pyrrolidine ring and the methyl group.

C=C Aromatic Stretches: A series of sharp absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-N Stretch: A band in the 1180-1360 cm⁻¹ region would be associated with the C-N stretching of the secondary amine.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, would confirm the presence of the carbon-chlorine bond.

Aromatic Substitution Pattern: The pattern of weak overtone and combination bands between 1600-2000 cm⁻¹ and the out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the 1,2,4-trisubstitution pattern on the benzene (B151609) ring.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1180 - 1360 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

X-ray Crystallography for Solid-State Structure and Packing

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive insights into the solid-state conformation, molecular geometry, and intermolecular interactions of this compound.

Determination of Absolute Configuration

For a chiral molecule such as this compound, X-ray crystallography on a single crystal of a pure enantiomer can unambiguously determine its absolute configuration (R or S). This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom (like the chlorine atom in this compound) to produce a sufficiently strong signal. The Flack parameter is a key value derived from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound would reveal a network of intermolecular interactions that stabilize the crystal lattice. The pyrrolidine ring contains a secondary amine (N-H group) which can act as a hydrogen bond donor, and the nitrogen atom itself can be a hydrogen bond acceptor. Furthermore, the chlorine atom on the phenyl ring has the potential to participate in halogen bonding, an interaction where the electrophilic region of the halogen atom interacts with a nucleophile. Analysis of the crystal structure would allow for the detailed characterization of the geometry and strength of these and other non-covalent interactions, such as van der Waals forces and π-π stacking, if present.

A hypothetical data table for intermolecular interactions that could be generated from X-ray crystallographic data is presented below:

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H···N | Data not available | Data not available |

| Halogen Bond | C-Cl···O | Data not available | Data not available |

Conformational Analysis in the Crystalline State

A summary of key conformational parameters that would be obtained is shown in the table below:

| Conformational Parameter | Description | Value |

| Pyrrolidine Ring Pucker | Describes the deviation of the ring from planarity (e.g., envelope, twist) | Data not available |

| Phenyl-Pyrrolidine Dihedral Angle | The torsion angle between the two ring systems | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a vital tool for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light as a function of wavelength. For the enantiomers of this compound, their CD spectra would be mirror images of each other.

The electronic transitions of the chromophores within the molecule, primarily the substituted phenyl ring, would give rise to characteristic Cotton effects (positive or negative peaks) in the CD spectrum. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms and can be used to assign the absolute configuration of an enantiomer, often in conjunction with computational predictions. Furthermore, CD spectroscopy is a powerful method for determining the enantiomeric excess of a sample.

A hypothetical data table for circular dichroism findings is provided below:

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-enantiomer | Data not available | Data not available |

| (S)-enantiomer | Data not available | Data not available |

Reactivity and Derivatization Studies of 2 3 Chloro 4 Methylphenyl Pyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine nitrogen in the pyrrolidine ring is a key center of reactivity, readily participating in nucleophilic substitution and addition reactions.

As a typical secondary amine, the nitrogen atom of 2-(3-chloro-4-methylphenyl)pyrrolidine is nucleophilic and can be readily alkylated or acylated.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. It is typically achieved by reacting the pyrrolidine with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) or other alkylating agents like alkyl sulfonates. acsgcipr.org The reaction generally proceeds via an SN2 mechanism, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The choice of solvent can be critical, with polar aprotic solvents often being favored. acsgcipr.org

N-Acylation: The introduction of an acyl group onto the pyrrolidine nitrogen forms a stable amide linkage. This is a common derivatization strategy, typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The reaction is usually performed in the presence of a base, like triethylamine (B128534) or pyridine, to act as an acid scavenger. N-acylation is generally a high-yielding and robust transformation for secondary amines. researchgate.netrsc.org

The table below illustrates the general schemes for these reactions.

| Reaction Type | Reagent Example | Product Type | General Scheme |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-(aryl)pyrrolidine | |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-2-(aryl)pyrrolidine (Amide) |

Building upon N-acylation, a wide variety of N-substituted amides can be synthesized. The reaction of this compound with an activated carboxylic acid derivative is the most common route. researchgate.net

N-Amides: These are formed via the N-acylation reactions described above. The properties of the resulting amide can be tuned by the choice of the acyl group.

N-Carbamides (Ureas): N-substituted carbamides are typically prepared by reacting the pyrrolidine's secondary amine with an isocyanate (R-N=C=O). The nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea (B33335) derivative. This reaction is generally rapid and proceeds without the need for a catalyst.

While 1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of the pyrrolidine ring itself, particularly from azomethine ylides, the participation of the saturated secondary nitrogen of a pre-formed pyrrolidine ring in a cycloaddition is not a common transformation. mdpi.com The nitrogen atom lacks the necessary electronic configuration to act as a component in typical cycloaddition reactions like [3+2] or [4+2] processes. nih.govrsc.org Such reactions are primarily used to construct the heterocyclic ring system rather than to derivatize it.

Transformations of the Pyrrolidine Ring Carbons

Functionalization of the C-H bonds of the pyrrolidine ring allows for the introduction of new substituents and the creation of more complex molecular architectures. The positions alpha to the nitrogen (C2 and C5) are particularly susceptible to functionalization due to the influence of the adjacent heteroatom.

The oxidation of the pyrrolidine ring can lead to a variety of functionalized products, including hydroxylated derivatives and lactams.

Hydroxylation: Direct and stereoselective hydroxylation of C-H bonds on a pyrrolidine ring is challenging but can be achieved. Biocatalytic methods, for instance, have been used for the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones, a related class of compounds. nih.gov This suggests that enzymatic approaches could potentially be applied to achieve stereoselective hydroxylation at the C3, C4, or C5 positions of 2-arylpyrrolidines.

Oxidation to Lactams: Oxidation of N-acyl pyrrolidines can yield the corresponding lactams (pyrrolidin-2-ones). researchgate.net This transformation typically occurs at the carbon atom alpha to the nitrogen. For a 2-substituted pyrrolidine, this would involve oxidation at the C5 position.

Oxidation via N-Acyliminium Ions: A versatile method for functionalizing the α-carbon (C5 position) involves the oxidation of an N-carbamate protected pyrrolidine. nih.gov Reagents such as hypervalent iodine compounds can generate a transient N-acyliminium ion. This highly electrophilic intermediate is then readily trapped by various nucleophiles, leading to the formation of 2,5-disubstituted pyrrolidine derivatives. nih.govnih.gov

Directing functionalization to specific carbons on the pyrrolidine ring allows for precise structural modifications.

Functionalization at C2: The C2 position is a methine center already bearing the 3-chloro-4-methylphenyl group. Further substitution at this position is sterically hindered. However, methodologies exist for the enantioselective α-arylation of N-Boc pyrrolidine, which involves deprotonation at C2, transmetalation, and subsequent palladium-catalyzed cross-coupling. acs.org This demonstrates that functionalization at C2 is feasible, typically requiring N-protection and organometallic intermediates.

Functionalization at C3 and C4 (β-positions): The C-H bonds at the β-positions of the pyrrolidine ring are generally less reactive than the α-positions. However, rhodium-catalyzed intermolecular C-H functionalization has been reported as a key step in synthesizing complex, stereodefined β-arylpyrrolidines, showcasing a method for introducing substituents at the C3 position. nih.gov

Functionalization at C5 (α'-position): As mentioned previously, the C5 position is activated by the adjacent nitrogen atom. Redox-triggered C-H functionalization strategies have been developed that allow for the regio- and diastereoselective introduction of substituents at the C5 position of 2-substituted pyrrolidines. nih.gov This often proceeds through an N-acyliminium ion intermediate, which is then captured by a nucleophile.

The table below summarizes representative functionalization strategies for analogous 2-substituted pyrrolidine rings.

| Position | Reaction Type | Reagents/Catalyst | Product |

| C5 | Oxidation/Nucleophilic Addition | 1. Oxidant (e.g., o-benzoquinone) 2. Nucleophile (Nu) | 2-Aryl-5-Nu-pyrrolidine |

| C3 | C-H Arylation | Rhodium Catalyst | 2,3-Diaryl-pyrrolidine |

| C2 | α-Arylation (on N-Boc pyrrolidine) | 1. s-BuLi/(-)-sparteine 2. ZnCl₂ 3. Pd(OAc)₂ / Aryl Bromide | 2,2-Diaryl-pyrrolidine |

Reactivity of the Aromatic Moiety

The aromatic portion of this compound consists of a 1-chloro-2-methyl-4-substituted benzene (B151609) ring. The reactivity of this ring in substitution reactions is influenced by the electronic effects of the chloro, methyl, and pyrrolidinyl substituents. The chlorine atom is an ortho-, para-directing deactivator due to its inductive electron-withdrawing and resonance electron-donating effects. Conversely, the methyl group is an ortho-, para-directing activator. The position of the bulky pyrrolidinyl group would also sterically hinder certain positions.

Electrophilic Aromatic Substitution Patterns

No specific studies detailing the electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation, or acylation) on this compound have been found in the scientific literature. Theoretical patterns can be predicted based on the directing effects of the existing substituents (chloro, methyl, and the C4-linked pyrrolidine). The positions open to substitution are C2, C5, and C6 relative to the pyrrolidine ring. The combined directing effects of the chloro (ortho, para-directing) and methyl (ortho, para-directing) groups would likely influence the regioselectivity of any such reaction, but experimental data is not available to confirm these predictions.

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The presence of a chlorine atom on the aromatic ring suggests the possibility of nucleophilic aromatic substitution (SNAr). However, SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. The 3-chloro-4-methylphenyl moiety of the target compound lacks such strong activating groups (like a nitro group). Consequently, forcing conditions (high temperature and pressure) would likely be required. No specific examples of nucleophilic aromatic substitution reactions performed on this compound are documented in published research.

Palladium-Catalyzed Functionalizations of Aryl Halides

The aryl chloride functionality in this compound makes it a potential substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, a review of the literature did not yield any specific studies that utilize this compound as a substrate in these transformations.

Synthesis of Pyrrolidine-Fused Heterocyclic Systems

The pyrrolidine ring itself can be a scaffold for constructing more complex, fused heterocyclic systems. This often involves reactions of the secondary amine or functionalization of the ring's carbon atoms followed by cyclization.

Annulation Reactions for Novel Ring Architectures

Annulation reactions, which involve the formation of a new ring onto an existing structure, could theoretically be employed to build heterocyclic systems fused to the pyrrolidine ring of this compound. This might involve reacting the pyrrolidine nitrogen and an adjacent carbon atom with a bifunctional electrophile. Despite the general utility of such methods, no specific annulation reactions starting from this compound have been reported.

Synthesis of Spatially Constrained Pyrrolidine Derivatives

Creating spatially constrained derivatives often involves forming bicyclic or polycyclic systems that lock the conformation of the pyrrolidine ring. This can be achieved through intramolecular cyclization reactions. There is no available research describing the synthesis of such spatially constrained analogues derived from this compound.

Computational and Theoretical Investigations of 2 3 Chloro 4 Methylphenyl Pyrrolidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. By calculating the electron density, DFT methods can determine the ground-state energy of a molecule and, from it, a wide range of chemical properties. For 2-(3-chloro-4-methylphenyl)pyrrolidine, DFT calculations, commonly using the B3LYP functional with a basis set such as 6-311G(d,p), are instrumental in building a comprehensive profile of the molecule. researchgate.netnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this process would define key bond lengths, bond angles, and dihedral angles.

Illustrative Geometrical Parameters of a DFT-Optimized Phenyl-Pyrrolidine Moiety The following table presents typical bond lengths and angles for a phenyl-pyrrolidine structure, calculated using DFT methods, to illustrate the kind of data obtained from geometry optimization.

| Parameter | Typical Value |

|---|---|

| C-N (pyrrolidine) | ~1.47 Å |

| C-C (pyrrolidine) | ~1.54 Å |

| C-C (phenyl) | ~1.40 Å |

| C-Cl | ~1.75 Å |

| C-N-C (angle) | ~109° |

| C-C-C (phenyl angle) | ~120° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comscirp.org A smaller gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-chloro-4-methylphenyl ring, while the LUMO may be distributed across the entire molecule. DFT calculations on similar aromatic amines have shown energy gaps in the range of 4-5 eV. scirp.orgthaiscience.info This value indicates moderate reactivity. The presence of the electron-donating methyl group and the electron-withdrawing chloro group on the phenyl ring influences the energy levels of these frontier orbitals.

Illustrative Frontier Orbital Energies for a Related Chloro-Methyl-Aniline Compound This table provides an example of HOMO-LUMO energies calculated for a molecule containing the 3-chloro-4-methylaniline (B146341) moiety, which is structurally related to the phenyl portion of the target compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.35 eV |

| LUMO | -1.82 eV |

| Energy Gap (ΔE) | 4.53 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

In this compound, the most negative potential is expected to be located around the nitrogen atom of the pyrrolidine (B122466) ring due to its lone pair of electrons, and on the chlorine atom. These areas represent likely sites for protonation or interaction with electrophiles. The hydrogen atom on the nitrogen would exhibit a positive potential, making it a potential site for hydrogen bonding. nih.gov

DFT calculations are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.govnih.gov For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the pyrrolidine ring and the substituted phenyl ring. Comparing these predicted shifts with an experimental spectrum is a powerful method for structural confirmation.

IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. Calculated frequencies are often scaled by a small factor to better match experimental results. Key predicted vibrations for this molecule would include N-H stretching, C-H stretching (both aromatic and aliphatic), C-N stretching, and C-Cl stretching.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The calculations yield the absorption wavelengths (λmax) and oscillator strengths. For this compound, transitions would likely involve π-π* excitations within the aromatic ring.

Illustrative Predicted Spectroscopic Data The following table shows the type of data that would be generated from DFT-based spectroscopic predictions.

| Spectroscopy | Predicted Property | Typical Functional Group Range |

|---|---|---|

| 1H NMR | Aromatic Protons | 6.5-8.0 ppm |

| 1H NMR | Pyrrolidine Protons | 1.5-3.5 ppm |

| 13C NMR | Aromatic Carbons | 110-150 ppm |

| IR | N-H Stretch | 3300-3500 cm-1 |

| IR | C-Cl Stretch | 600-800 cm-1 |

| UV-Vis (TD-DFT) | π-π* Transition | 250-300 nm |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, an MD simulation could be used to study the flexibility of the pyrrolidine ring and the rotation around the bond connecting it to the phenyl ring. researchgate.net By simulating the molecule in a solvent like water or methanol, one can observe how solvent molecules arrange themselves around the solute and how hydrogen bonding and other intermolecular forces influence its conformation and stability. deakin.edu.au This is particularly important for understanding how the molecule behaves in a biological system or as a reactant in solution.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is also a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the high-energy structures that represent the barrier to a reaction. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For this compound, theoretical studies could investigate various potential reactions. For example, the nitrogen atom's nucleophilicity could be studied by modeling its reaction with an electrophile. Another area of interest could be reactions involving the aromatic ring, such as electrophilic aromatic substitution. Recent studies have also focused on the theoretical mechanisms of pyrrolidine ring-opening reactions, which are of significant synthetic interest. researchgate.netnih.gov Such studies would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation barriers to determine the most likely reaction pathway.

Energy Profiles and Reaction Path Calculations

The synthesis of substituted pyrrolidines involves multistep reactions, and understanding the energy landscape of these processes is crucial for optimizing reaction conditions and yields. khanacademy.org Energy profiles, calculated using methods like Density Functional Theory (DFT), map the potential energy of a system as it transforms from reactants to products. beilstein-journals.org These profiles reveal the energies of transition states and intermediates, which are critical for determining reaction kinetics and mechanisms. khanacademy.org

For a molecule such as this compound, reaction path calculations can elucidate the mechanism of its formation, for instance, through the cyclization of an acyclic precursor. mdpi.com DFT calculations can model the proposed reaction mechanism, identifying the transition state with the lowest activation energy (ΔG‡), which corresponds to the most favorable reaction pathway. beilstein-journals.org These computational studies can compare different potential mechanisms, such as concerted versus stepwise pathways, and assess the influence of solvents and catalysts on the energy barriers.

Table 1: Hypothetical Energy Parameters in a Proposed Synthesis Pathway

| Reaction Step | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) | Rate-Determining Step |

|---|---|---|---|

| Step 1: Imine Formation | Transition State 1 (TS1) | 15.2 | No |

| Step 2: Cyclization | Transition State 2 (TS2) | 22.5 | Yes |

| Step 3: Reduction | Transition State 3 (TS3) | 18.9 | No |

Predicting Regioselectivity and Stereoselectivity

Many synthetic routes to substituted pyrrolidines can yield multiple isomers. Computational models are invaluable for predicting the regioselectivity and stereoselectivity of these reactions, guiding the synthesis toward the desired product. For this compound, the key stereocenter is at the C2 position of the pyrrolidine ring.

Theoretical calculations can determine the relative energies of different stereoisomeric transition states leading to the (R) or (S) enantiomers. A lower activation energy for one transition state over another suggests a preference for the corresponding stereoisomer. acs.org This is particularly relevant in asymmetric synthesis where chiral catalysts or auxiliaries are used. mdpi.com DFT calculations have been successfully used to explain the kinetic versus thermodynamic control in the formation of pyrrolidine derivatives, showing that kinetic selectivity is often the decisive factor. beilstein-journals.org Analysis of frontier molecular orbitals (HOMO-LUMO) can also provide insights into the regioselectivity of cycloaddition reactions used to form the pyrrolidine ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activity Predictions (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. scispace.com For a compound like this compound, QSAR can be employed to build a theoretical framework for predicting its hypothetical biological activities based on data from structurally similar pyrrolidine derivatives. nih.govbohrium.com

The process involves building a mathematical model that relates molecular descriptors (physicochemical properties, electronic properties, and structural features) of a series of compounds to their known activities. researchgate.net For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. nih.govnih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding features are favorable or unfavorable for activity, guiding the design of new, potentially more potent analogs. nih.govresearchgate.net

A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (R²) and a high predictive squared correlation coefficient (R²pred). nih.govbohrium.com While no specific QSAR model for this compound exists in the literature, models developed for other pyrrolidine inhibitors demonstrate the utility of this approach. nih.govnih.gov

Table 2: Representative Statistical Parameters for a Hypothetical 3D-QSAR Model

| Model | Parameter | Value | Indication |

|---|---|---|---|

| CoMFA | Q² | > 0.5 | Good internal predictability |

| R² | > 0.6 | Goodness of fit | |

| CoMSIA | R²pred | > 0.6 | Good external predictability |

| Field Contribution | Steric, Electrostatic, etc. | Identifies key molecular features |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. amazonaws.com This technique can be used to model the theoretical binding modes and affinities of this compound to known biological targets, providing insights into its potential mechanism of action. Pyrrolidine scaffolds are known to interact with a wide range of proteins, including enzymes and receptors. nih.govnih.gov

In a typical docking simulation, the 3D structure of the ligand is placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on a function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net A more negative binding energy indicates a more favorable theoretical interaction. amazonaws.com

For this compound, analysis of the docked pose would focus on specific ligand-protein interactions. scispace.com Key interactions often include:

Hydrogen Bonds: The secondary amine of the pyrrolidine ring can act as both a hydrogen bond donor and acceptor. nih.govnih.gov

Hydrophobic Interactions: The methylphenyl group can engage in hydrophobic and π-alkyl interactions with nonpolar residues in the binding pocket. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site. nih.gov

These theoretical studies can generate hypotheses about which proteins the compound might target and how it binds, guiding future experimental validation. mdpi.com

Table 3: Hypothetical Molecular Docking Results against Known Pyrrolidine Targets

| Protein Target | PDB ID | Theoretical Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|---|

| Myeloid cell leukemia-1 (Mcl-1) | e.g., 2MHS | -8.5 | Met250, Arg263 | Hydrophobic, Hydrogen Bond |

| Neuraminidase | e.g., 2HU0 | -7.9 | Arg371, Tyr406 | Electrostatic, Hydrogen Bond |

| Plasmepsin II | e.g., 1LEE | -8.1 | Asp34, Gly36 | Hydrogen Bond |

Mechanistic Research on Biological Target Interaction of 2 3 Chloro 4 Methylphenyl Pyrrolidine Derivatives in Vitro Biochemical Mechanisms

Enzyme Inhibition Mechanism Studies (e.g., Dipeptidyl Peptidase-IV (DPP-IV) Inhibition)

The pyrrolidine (B122466) ring is a key structural feature in a prominent class of inhibitors targeting dipeptidyl peptidase-IV (DPP-IV), a serine protease involved in glucose homeostasis. researchgate.netresearchgate.net The inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and reduces glucagon (B607659) levels. nih.gov Derivatives based on the cyanopyrrolidine scaffold, which are structurally related to 2-phenylpyrrolidine (B85683) compounds, have been extensively studied to elucidate their mechanism of action.

Kinetic Characterization of Enzyme-Inhibitor Interactions

The kinetic profile of cyanopyrrolidine-based DPP-IV inhibitors is characterized by slow-binding, time-dependent inhibition. acs.orgnih.gov This class of inhibitors, which includes molecules like saxagliptin (B632) and vildagliptin, forms a covalent but reversible complex with the enzyme. nih.govnih.gov

The mechanism involves a two-step process:

Initial Binding: The inhibitor first binds non-covalently to the active site of the DPP-IV enzyme.

Covalent Adduct Formation: Following the initial binding, a nucleophilic attack occurs where the hydroxyl group of the catalytic serine residue (S630) adds to the electrophilic carbon of the inhibitor's nitrile group. nih.gov This reaction is catalyzed by the active-site histidine (H740) and results in the formation of a stable, covalent imidate adduct. nih.gov

This slow-binding but reversible covalent interaction leads to a prolonged and potent inhibition of the enzyme's activity. The stability of this complex is a key factor in the sustained therapeutic effect of these inhibitors.

| Compound | Structure Class | Inhibitory Potency (Ki or IC50) | Kinetic Mechanism |

|---|---|---|---|

| Biarylaminoacyl-(S)-2-cyanopyrrolidine (Compound 23) | 2-Cyanopyrrolidine | Ki = 2.2 nM | Slow-binding, covalent reversible |

| Pyrrolidine-2,4-dicarboxylic acid amide (Compound 24) | Pyrrolidine Dicarboxylic Acid | IC50 = 1.7 nM | Competitive |

| (2S)-cyanopyrrolidine (Compound 25) | 2-Cyanopyrrolidine | IC50 = 2 nM | Slow-binding, covalent reversible |

| cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine (Compound 85) | Aminopyrrolidine | IC50 = 1.3 nM | Slow-binding, covalent reversible |

Data synthesized from a review of cyanopyrrolidine derivatives. researchgate.net

Structural Basis of Inhibition (e.g., X-ray co-crystallography of enzyme-inhibitor complex, if available for analogues)

X-ray crystallography studies of DPP-IV co-crystallized with cyanopyrrolidine inhibitors have provided definitive structural evidence for the inhibitory mechanism. acs.orgnih.gov The crystal structure of DPP-IV in complex with saxagliptin confirmed the formation of a covalent bond between the active site serine (S630) and the nitrile carbon of the inhibitor. nih.gov This interaction forms a stable trigonal complex, effectively blocking the enzyme's catalytic activity. nih.gov

S1 Pocket: The pyrrolidine ring of the inhibitor typically occupies the lipophilic S1 pocket, which normally accommodates the proline residue of natural substrates. semanticscholar.org

Catalytic Triad (B1167595): The inhibitor's nitrile group is positioned to interact directly with the catalytic triad residues (S630, H740, D708).

Anchoring Residues: A set of residues, including Glu205, Glu206, and Tyr662, form crucial hydrogen bonds and salt bridges with the inhibitor, fixing it in a specific orientation. nih.gov

Water Molecules: Two specific water molecules have been identified as common across 92 different DPP-IV structures; these molecules help maintain the orientation of Glu205 and Glu206 and assist in properly arranging the inhibitor in the S2 subsite. nih.gov

This well-defined binding mode, confirmed through extensive crystallographic data, explains the high potency and selectivity of pyrrolidine-based inhibitors for DPP-IV. nih.gov

Receptor Binding and Modulation Studies (e.g., CB2 Receptor, RORγt)

Phenylpyrrolidine derivatives have also been explored as modulators of G protein-coupled receptors (GPCRs) and nuclear receptors, such as the Cannabinoid Receptor 2 (CB2) and the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).

Ligand Binding Assays and Affinity Determination

The affinity of novel compounds for their target receptors is typically determined using competitive radioligand binding assays. researchgate.netkcl.ac.uk In these assays, cell membranes expressing the receptor of interest (e.g., CB2) are incubated with a fixed concentration of a high-affinity radiolabeled ligand, such as [³H]CP-55,940 for cannabinoid receptors. researchgate.netkcl.ac.uk The ability of a test compound to displace the radioligand is measured, and from this data, the inhibition constant (Ki) is calculated. The Ki value represents the concentration of the test compound required to occupy 50% of the receptors, serving as a quantitative measure of binding affinity.

For RORγt, fluorescence polarization (FP) competition assays are often employed. nih.gov These assays measure the displacement of a fluorescently labeled probe from the receptor's ligand-binding domain by a test compound, allowing for the determination of the dissociation constant (Kd). nih.gov Phenylpyrrolidine derivatives have been shown to bind to the CB2 receptor and RORγt with affinities ranging from nanomolar to micromolar concentrations. nih.govacs.org

| Target Receptor | Compound Class/Example | Binding Affinity (Ki or Kd) | Assay Method |

|---|---|---|---|

| Cannabinoid Receptor 2 (CB2) | Scaffold-Hopped Phenylpyrrolidine Analogues | Predicted Ki = 0.063 - 0.079 nM | 3D-QSAR Model based on Radioligand Assays kcl.ac.uk |

| Cannabinoid Receptor 1 (CB1) | SR141716A (Pyrazole Derivative) | Ki = 1.98 nM | Radioligand Binding Assay nih.gov |

| RORγt | Bicyclic Sulfonamide Analogue (Compound 3) | Kd = 0.19 µM | Fluorescence Polarization (FP) Assay nih.gov |

| RORγt | Diphenylpyrrolidine Inverse Agonist | EC50 = 12 nM | Cell-based Reporter Assay rcsb.org |

Allosteric Modulation and Orthosteric Binding Mechanisms

Interactions with receptors can occur at the primary (orthosteric) binding site, where the endogenous ligand binds, or at a distinct (allosteric) site. frontiersin.org

CB2 Receptor (Orthosteric Binding): For the CB2 receptor, most phenylpyrrolidine-based ligands are designed to act as orthosteric modulators. They compete with endogenous cannabinoids for the same binding pocket. The affinity and selectivity (CB2 vs. CB1) are determined by specific structural interactions within this pocket.

RORγt (Allosteric Modulation): Research on RORγt has revealed a novel and distinct allosteric binding site. nih.govresearchgate.net While orthosteric inverse agonists bind in the canonical ligand-binding pocket and destabilize the active conformation of the receptor, allosteric modulators bind to a separate pocket. nih.govresearchgate.net This allosteric binding induces a unique conformational change. Specifically, it shifts the position of helix 12 (H12), a critical component of the coactivator binding surface, thereby directly blocking the recruitment of coactivator peptides. researchgate.netresearchgate.net This mechanism of action is fundamentally different from that of orthosteric ligands and offers a promising avenue for developing highly selective RORγt modulators. nih.govnih.gov

Structure-Activity Relationships (SAR) from a Mechanistic Perspective

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds by correlating structural modifications with changes in biological activity.

For DPP-IV Inhibition: The SAR of cyanopyrrolidine inhibitors is well-defined. nih.govmdpi.com

Pyrrolidine and Nitrile Group: The (S)-2-cyanopyrrolidine moiety is the "warhead" essential for covalent modification of the active site serine. Modifications to this core generally reduce activity. researchgate.net

Side Chain: The substituent on the pyrrolidine nitrogen is critical for binding to the S1 and S2 subsites of the enzyme. semanticscholar.org Bulky, lipophilic groups are often favored to achieve high potency by forming strong interactions within these pockets. The introduction of specific functional groups can enhance selectivity over related proteases like DPP8 and DPP9.

For RORγt Modulation: SAR studies on phenylpyrrolidine derivatives as RORγt inverse agonists have established key structural requirements for activity. rcsb.orgresearchgate.netunipa.it

Diphenylpyrrolidine Core: A cis-3,4-diphenylpyrrolidine scaffold has been identified as a highly effective core for RORγt inverse agonists. rcsb.org

Substituents on Phenyl Rings: The nature and position of substituents on the two phenyl rings are critical for modulating potency and pharmacokinetic properties. For example, a hexafluoro-2-hydroxypropyl group on one phenyl ring and a fluorine atom on the other were found to significantly enhance potency. rcsb.org These groups interact with specific residues in the allosteric or orthosteric pocket, leading to the conformational changes that cause inverse agonism (destabilization of H12). nih.govnih.gov

For CB2 Receptor Binding:

Phenylpyrrolidine Core: The phenylpyrrolidine scaffold provides a rigid framework for orienting substituents within the CB2 binding pocket.

Substituents: SAR studies focus on modifying substituents on both the phenyl ring and the pyrrolidine nitrogen to optimize affinity and selectivity for CB2 over CB1. Lipophilic efficiency (LipE) is a key parameter used to guide the design of potent and drug-like CB2 agonists from this class. acs.org

Impact of Substituent Modifications on Target Engagement

The affinity of 2-phenylpyrrolidine derivatives for their biological target, MDM2, is highly sensitive to the nature and position of substituents on both the phenyl and pyrrolidine rings. Structure-activity relationship (SAR) studies on related, more complex spirooxindole-pyrrolidine scaffolds provide valuable insights into how these modifications influence target engagement at a molecular level. The MDM2 protein has three key hydrophobic pockets (Phe19, Trp23, and Leu26) that are crucial for its interaction with p53, and effective inhibitors are designed to mimic the binding of these p53 residues. nih.govresearchgate.net

Modifications to the phenyl ring of the 2-phenylpyrrolidine core directly impact the interaction with these hydrophobic pockets. For instance, in a series of spirooxindole-based MDM2 inhibitors, the 3-chloro-2-fluorophenyl group was found to be optimal for binding in the Trp23 pocket of MDM2. nih.gov The presence and positioning of halogen atoms are critical for enhancing binding affinity. The introduction of a chlorine atom at the 3-position and a fluorine atom at the 2-position of the phenyl ring resulted in a significant increase in potency. nih.gov

To illustrate the impact of these modifications, the following table summarizes the structure-activity relationships for a series of spirooxindole-pyrrolidine based MDM2 inhibitors, which share the core principle of a substituted phenyl ring interacting with the Trp23 pocket of MDM2.

| Compound ID | Phenyl Ring Substitution | Pyrrolidine N-Substitution | MDM2 Binding Affinity (Ki, nM) |

| 1 | 3-chloro-2-fluorophenyl | Ethyl | < 1 |

| 2 | 2-fluorophenyl | Ethyl | 77 |

| 3 | 3-chlorophenyl | Ethyl | 14 |

| 4 | Phenyl | Ethyl | > 1000 |

| 5 | 3-chloro-2-fluorophenyl | Methyl | 3 |

This table is a representative summary based on SAR data from analogous series of compounds and is intended for illustrative purposes.

Stereochemical Influence on Molecular Recognition

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of 2-phenylpyrrolidine derivatives. The pyrrolidine ring contains multiple stereocenters, and the specific configuration of these centers dictates the precise orientation of the key interacting moieties, such as the substituted phenyl ring, within the binding pocket of the target protein.

In the context of MDM2 inhibition, the relative stereochemistry of the substituents on the pyrrolidine ring is crucial for optimal binding. For a series of spirooxindole-pyrrolidine inhibitors, the (3'R, 4'S, 5'R) configuration was found to be essential for high-affinity binding to MDM2. nih.gov This specific stereoisomer positions the critical 3-chloro-2-fluorophenyl group in a manner that allows for ideal interactions within the Trp23 pocket of MDM2. Other stereoisomers of the same compound typically exhibit significantly weaker binding affinity, highlighting the high degree of stereochemical recognition by the target protein. nih.gov

The influence of stereochemistry on binding affinity is demonstrated in the table below, which compares the activity of different stereoisomers of a representative MDM2 inhibitor.

| Compound ID | Stereochemistry | MDM2 Binding Affinity (Ki, nM) |

| 6a | (3'R, 4'S, 5'R) | 0.8 |

| 6b | (3'S, 4'R, 5'S) | 150 |

| 6c | Other diastereomers | > 500 |

This table is a representative summary based on data from analogous series of compounds and is intended for illustrative purposes.

In Vitro Selectivity Profiling Against Related Biological Targets

A crucial aspect of drug development is to ensure that a compound interacts selectively with its intended target, thereby minimizing off-target effects. For inhibitors of the p53-MDM2 interaction, it is important to assess their selectivity against other proteins, particularly those with similar structural features or those involved in related pathways.